[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene is an organic compound characterized by the presence of an azido group, a methoxymethoxy group, and a hex-5-en-1-yl chain attached to a benzene ring
Vorbereitungsmethoden
The synthesis of [(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the hex-5-en-1-yl chain, which is then functionalized with a methoxymethoxy group.
Azido Group Introduction: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Benzene Ring Attachment: The functionalized hex-5-en-1-yl chain is then attached to a benzene ring through a coupling reaction, such as a Suzuki-Miyaura coupling.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the azido group to an amine.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene involves its interaction with molecular targets through its functional groups. The azido group, for example, can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science.
Vergleich Mit ähnlichen Verbindungen
[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene can be compared with other azido-containing compounds, such as:
Azidomethylbenzene: Similar in having an azido group attached to a benzene ring but lacks the hex-5-en-1-yl chain and methoxymethoxy group.
(1R)-3-Azido-1-(methoxymethoxy)hexane: Similar in having the azido and methoxymethoxy groups but lacks the benzene ring.
Eigenschaften
CAS-Nummer |
923036-89-9 |
---|---|
Molekularformel |
C14H19N3O2 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
[(1R)-3-azido-1-(methoxymethoxy)hex-5-enyl]benzene |
InChI |
InChI=1S/C14H19N3O2/c1-3-7-13(16-17-15)10-14(19-11-18-2)12-8-5-4-6-9-12/h3-6,8-9,13-14H,1,7,10-11H2,2H3/t13?,14-/m1/s1 |
InChI-Schlüssel |
WHEYRZLYDMUHHS-ARLHGKGLSA-N |
Isomerische SMILES |
COCO[C@H](CC(CC=C)N=[N+]=[N-])C1=CC=CC=C1 |
Kanonische SMILES |
COCOC(CC(CC=C)N=[N+]=[N-])C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.